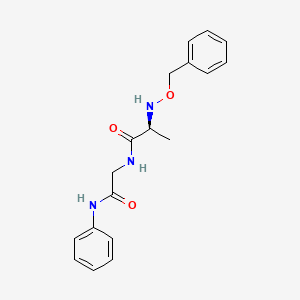
N-(Benzyloxy)-L-alanyl-N-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzyloxy)-L-alanyl-N-phenylglycinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to the L-alanine moiety and a phenylglycinamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide typically involves the coupling of benzyloxy-L-alanine with phenylglycinamide. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of protective groups and purification methods such as high-performance liquid chromatography (HPLC) are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide can undergo oxidation reactions at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the amide bond can yield the corresponding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine: this compound has potential applications in drug development. Its unique structure can be modified to create analogs with improved pharmacological properties. It may also serve as a lead compound in the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide bond can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(Benzyloxycarbonyl)-L-alanine: Similar in structure but with a benzyloxycarbonyl group instead of a benzyloxy group.
N-(Benzyloxycarbonyl)-L-serine: Contains a serine moiety instead of alanine.
N-(Benzyloxycarbonyl)-L-proline: Features a proline moiety, offering different reactivity and biological properties.
Uniqueness: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity
Properties
CAS No. |
73376-17-7 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2S)-N-(2-anilino-2-oxoethyl)-2-(phenylmethoxyamino)propanamide |
InChI |
InChI=1S/C18H21N3O3/c1-14(21-24-13-15-8-4-2-5-9-15)18(23)19-12-17(22)20-16-10-6-3-7-11-16/h2-11,14,21H,12-13H2,1H3,(H,19,23)(H,20,22)/t14-/m0/s1 |
InChI Key |
YQGBMUDUCOODKJ-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















